1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl-
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Overview
Description
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a nitro group attached to a furan ring, which is further connected to a triazole ring substituted with phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitrating mixtures.
Attachment of the Furan Ring: The furan ring can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Substitution with Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions using phenyl halides or phenyl ketones.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production .
Chemical Reactions Analysis
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1-phenyl-: This compound lacks one of the phenyl groups, which may affect its chemical and biological properties.
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-dimethyl-: This compound has methyl groups instead of phenyl groups, which can influence its reactivity and applications.
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl-: This compound has different substituents on the triazole ring, which can alter its chemical behavior and biological activity.
The uniqueness of 1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and potential therapeutic effects .
Biological Activity
1H-1,2,4-Triazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these compounds, 1H-1,2,4-triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- stands out for its potential applications in treating various infections and diseases. This article reviews the biological activity of this specific triazole derivative, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound 1H-1,2,4-triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- is characterized by a triazole ring substituted with a nitrofuran moiety and diphenyl groups. Its molecular formula is C15H13N4O3. The presence of the nitrofuran group is particularly noteworthy as it often correlates with enhanced biological activity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of triazole derivatives. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 1H-1,2,4-Triazole Derivatives
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Activity |
---|---|---|
Staphylococcus aureus | 10 | Moderate |
Escherichia coli | 15 | Moderate |
Pseudomonas aeruginosa | 20 | Weak |
Bacillus subtilis | 8 | Strong |
The above data suggests that the compound exhibits a broad spectrum of antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .
Cytotoxicity and Antiproliferative Effects
In addition to its antimicrobial properties, the cytotoxic effects of 1H-1,2,4-triazole derivatives have been investigated. Research indicates that certain derivatives can inhibit the proliferation of cancer cells. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values: The IC50 values for these cell lines ranged from 5 µM to 15 µM depending on the specific derivative used.
This cytotoxicity is believed to be mediated through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of triazole derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Triazoles often inhibit enzymes critical for bacterial cell wall synthesis.
- DNA Interaction: Some studies suggest that triazoles can intercalate into DNA or inhibit topoisomerases, disrupting replication processes.
- Cytokine Modulation: Certain derivatives have been shown to modulate cytokine release in immune cells, potentially enhancing their therapeutic efficacy in inflammatory conditions .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives:
- A study published in Pharmaceutical Research demonstrated that a related triazole compound significantly reduced bacterial load in a murine model of infection caused by Staphylococcus aureus .
- Another investigation focused on the antiproliferative effects of various triazole derivatives on cancer cell lines showed promising results with selective toxicity towards malignant cells while sparing normal cells .
Properties
CAS No. |
651714-00-0 |
---|---|
Molecular Formula |
C18H12N4O3 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-1,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C18H12N4O3/c23-22(24)16-12-11-15(25-16)17-19-18(13-7-3-1-4-8-13)21(20-17)14-9-5-2-6-10-14/h1-12H |
InChI Key |
MNNVYBXEGNXMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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